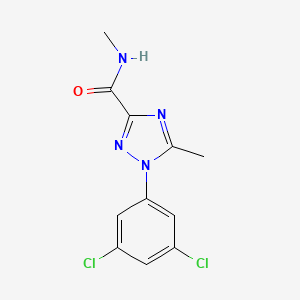

1-(3,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide

Vue d'ensemble

Description

1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound belonging to the class of phenyl-1,2,4-triazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group and a triazole ring

Méthodes De Préparation

The synthesis of 1-(3,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under acidic or basic conditions.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 3,5-dichlorobenzoyl chloride and an appropriate amine.

Final Coupling: The final step involves coupling the triazole ring with the dichlorophenyl group under suitable reaction conditions, often using a coupling reagent like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently .

Analyse Des Réactions Chimiques

1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Applications De Recherche Scientifique

The compound 1-(3,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide, also known as C11H10Cl2N4O, has the CAS number 338408-39-2 . This chemical is a substituted triazole derivative, part of a broader class of compounds known for their diverse pharmacological applications . Research indicates that triazoles, in general, possess significant chemotherapeutic value .

General Applications of 1,2,4-Triazoles

1,2,4-Triazole derivatives have a wide array of applications in medicinal chemistry, displaying antifungal, antibacterial, and other pharmacological activities . They are used in the synthesis of various biologically active molecules . Specific applications and research findings include:

- Antimicrobial Activity: Certain quinolone-triazole hybrids have demonstrated antibacterial activity against S. aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae and Acinetobacter haemolyticus . Some compounds exhibit a broader bioactive spectrum against bacterial strains compared to norfloxacin and chloromycin, and also show antifungal activities against A. flavus, C. albicans, and B. yeast .

- Inhibitory Action: Triazoles have been identified as selective inhibitors of 11β-hydroxysteroid dehydrogenase type1 (11β-HSD1), showing activity in vitro and in vivo in mouse models .

- CRF1 Receptor Binding: Specific triazole compounds have demonstrated significant binding affinity for the human CRF1 receptor .

- Sedative and Muscle Relaxant Activity: Certain triazole derivatives have shown potential sedative and muscle-relaxing activity, possibly functioning as prodrugs of triazolobenzodiazepines .

Mécanisme D'action

The mechanism of action of 1-(3,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a dichlorophenyl group and exhibits similar biological activities but differs in its core structure.

1-(3,5-Dichlorophenyl)-2,5-pyrrolidinediones: These compounds share the dichlorophenyl group but have different ring systems, leading to variations in their chemical reactivity and biological effects.

The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical properties and biological activities compared to other similar compounds.

Activité Biologique

1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the class of 1,2,4-triazoles. This class has been extensively studied for various biological activities, including antibacterial and anticancer properties. The unique structure of this compound, characterized by a dichlorophenyl group and a triazole ring, contributes to its biological efficacy.

- Molecular Formula : C11H10Cl2N4O

- Molecular Weight : 285.13 g/mol

- CAS Number : 338408-39-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may inhibit various enzymes and receptors involved in critical biological pathways. For instance, it has been suggested that it can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains such as E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) of these compounds often rival those of established antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative | E. coli | 5 | |

| Triazole Derivative | B. subtilis | 3.25 | |

| Triazole Derivative | Pseudomonas aeruginosa | 8 |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. For instance, compounds with similar scaffolds have shown activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle disruption. The presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects against cancer cells .

Study on Antibacterial Efficacy

A study published in 2021 evaluated the antibacterial properties of several triazole derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited remarkable selectivity and potency against Bacillus subtilis, with some compounds demonstrating MIC values lower than traditional antibiotics .

Study on Anticancer Properties

In another research effort focused on anticancer activities, a series of triazole compounds were synthesized and tested against human cancer cell lines. The study reported that specific derivatives significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of apoptotic pathways .

Propriétés

IUPAC Name |

1-(3,5-dichlorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4O/c1-6-15-10(11(18)14-2)16-17(6)9-4-7(12)3-8(13)5-9/h3-5H,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPNMYCWMADKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401161352 | |

| Record name | 1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401161352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338408-39-2 | |

| Record name | 1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338408-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401161352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.